molecular formula C18H23NO3 B3023677 4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-80-4

4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B3023677
CAS No.: 898756-80-4
M. Wt: 301.4 g/mol
InChI Key: DCGYZEVCPQSTDD-UHFFFAOYSA-N
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Description

4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C18H23NO3. It is characterized by the presence of a cyano group, a dioxane ring, and a valerophenone moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring is formed by the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Valerophenone Moiety: The valerophenone moiety is synthesized by the reaction of a suitable benzaldehyde derivative with a valeric acid derivative under basic conditions.

Industrial Production Methods

Industrial production methods for 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biomolecules. The dioxane ring provides structural stability and influences the compound’s reactivity. The valerophenone moiety can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: Similar structure but lacks the cyano group.

    4,5-Dicyano-1,2,3-Triazole: Contains cyano groups but has a different core structure.

Uniqueness

4’-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is unique due to the combination of its cyano group, dioxane ring, and valerophenone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Properties

IUPAC Name

4-[5-(5,5-dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-18(2)12-21-17(22-13-18)6-4-3-5-16(20)15-9-7-14(11-19)8-10-15/h7-10,17H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGYZEVCPQSTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646048
Record name 4-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-80-4
Record name 4-[5-(5,5-Dimethyl-1,3-dioxan-2-yl)pentanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
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4'-Cyano-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

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